1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride
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Overview
Description
1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is a chemical compound that features a piperidine ring, a common structural motif in many pharmacologically active compounds
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets in a variety of ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse therapeutic applications .
Result of Action
It’s known that piperidine derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride typically involves the reaction of 1,3,3-trimethylurea with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also incorporates advanced purification methods to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a wide range of applications in medicinal chemistry.
1,3,3-trimethylurea: A precursor in the synthesis of the target compound.
N-substituted piperidines: Compounds with similar structural features and potential biological activities.
Uniqueness
1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is unique due to the presence of both the piperidine ring and the urea moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,1,3-trimethyl-3-piperidin-3-ylurea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-5-4-6-10-7-8;;/h8,10H,4-7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJSMLFEOQXAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1CCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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